![molecular formula C23H27N7O B12297778 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride](/img/structure/B12297778.png)
2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine base substituted with a pyridinylphenyl group and a butanol chain. It is often studied for its potential biological and chemical properties.
Preparation Methods
The synthesis of 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride involves multiple steps, typically starting with the preparation of the purine base. The synthetic route generally includes:
Formation of the Purine Base: This step involves the synthesis of the purine core, which can be achieved through various methods, including the cyclization of appropriate precursors.
Substitution Reactions:
Chain Extension: The butanol chain is then attached to the purine base through a series of reactions, often involving the use of protecting groups and subsequent deprotection steps.
Final Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often utilizing automated synthesis equipment and large-scale reactors.
Chemical Reactions Analysis
2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced analogs.
Substitution: The compound can undergo substitution reactions, particularly at the purine base, where different substituents can be introduced using appropriate reagents.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and formation of smaller fragments.
Scientific Research Applications
2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride involves its interaction with specific molecular targets. The compound binds to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanoldihydrochloride can be compared with other similar compounds, such as:
6-Amino-9H-purin-2-ol: This compound shares a similar purine base but lacks the pyridinylphenyl group and butanol chain.
2-Amino-9-methoxymethyl-9H-purin-6-ol: Another purine derivative with different substituents, leading to distinct chemical and biological properties.
N-(5-(2-Amino-9H-purin-6-yl)thio)pentanoyl)valine: A compound with a similar purine core but different side chains, resulting in unique reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C23H27N7O |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol |
InChI |
InChI=1S/C23H27N7O/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29) |
InChI Key |
LWANFAFTTOKZAX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



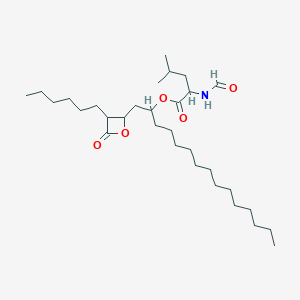
![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)
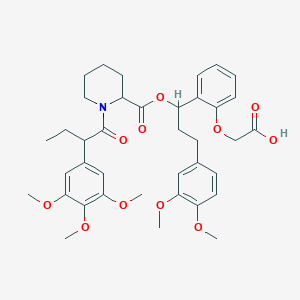
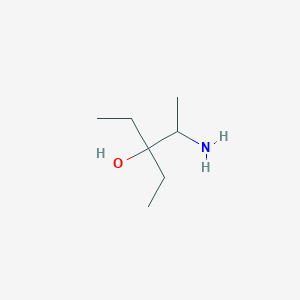
![2-Cyclopropyl-5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B12297706.png)
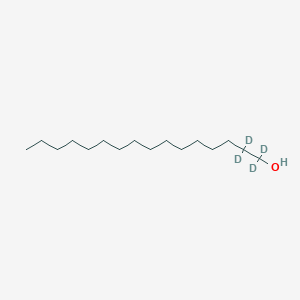
![N-[2-(1H-imidazol-2-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12297724.png)
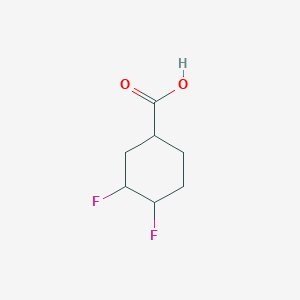
![(R)-1,2,3,4-Tetrahydro-6-methoxy-1-[[4-methoxy-3-(phenylmethoxy)phenyl]methyl]-7-(phenylmethoxy)isoquinoline](/img/structure/B12297733.png)
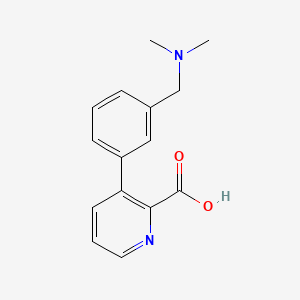
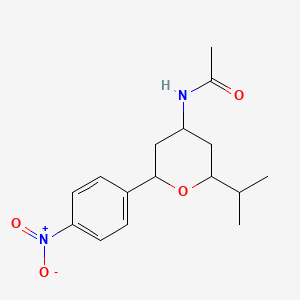
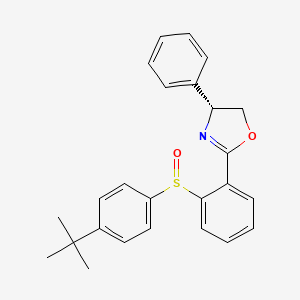
![rel-N-((1R,5S,6s)-3-azabicyclo[3.1.0]hexan-6-yl)methanesulfonamide](/img/structure/B12297770.png)
